3,5-Bis(trifluoromethyl)benzenethiol

描述

Nomenclature and Structural Identity

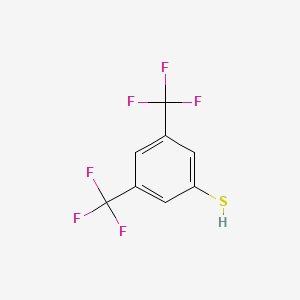

3,5-Bis(trifluoromethyl)benzenethiol is systematically identified through multiple nomenclature systems and structural descriptors that establish its chemical identity within the broader family of organofluorine compounds. The compound is officially registered under the Chemical Abstracts Service number 130783-02-7, providing a unique identifier for regulatory and commercial purposes. Alternative nomenclature includes 3,5-Bis(trifluoromethyl)thiophenol, which emphasizes its phenolic character, and the abbreviated form Bis(trifluoromethyl)benzenethiol, commonly encountered in synthetic literature.

The molecular formula C8H4F6S accurately represents the compound's elemental composition, with a corresponding molecular weight of 246.17 grams per mole. Structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F, clearly delineating the aromatic framework with meta-positioned trifluoromethyl substituents and a single thiol group. The International Chemical Identifier provides additional structural specificity: InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H, which encodes the complete connectivity and stereochemical information.

The three-dimensional molecular architecture features a benzene ring with trifluoromethyl groups occupying the 3 and 5 positions relative to the thiol substituent, creating a symmetrical substitution pattern that significantly influences the compound's electronic properties and reactivity profile. This structural arrangement results in a highly electron-deficient aromatic system due to the strong electron-withdrawing nature of the trifluoromethyl groups, which simultaneously activates the benzene ring toward nucleophilic substitution and enhances the acidity of the thiol proton.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry during the late twentieth and early twenty-first centuries, particularly in response to growing demands for specialized fluorinated intermediates in pharmaceutical and materials applications. Patent literature from the early 2000s documents systematic efforts to develop efficient synthetic routes to bis(trifluoromethyl)aromatic compounds, with particular emphasis on brominated precursors that could be readily converted to various functional derivatives.

The compound's first appearance in the Chemical Abstracts Service database dates to 2005, with subsequent modifications reflecting ongoing research and commercial development. However, the synthetic methodology underlying its preparation builds upon earlier work in electrophilic trifluoromethylation chemistry, which gained prominence during the 1980s and 1990s. Yagupolskii and co-workers' pioneering discovery of electrophilic trifluoromethylating reagents in 1984 established the foundational chemistry that would eventually enable efficient synthesis of compounds like this compound.

The preparative route to this compound typically involves metallation of 3,5-bis(trifluoromethyl)bromobenzene at low temperatures using tert-butyllithium, followed by reaction with appropriate sulfur electrophiles. This methodology represents a refinement of earlier Grignard-based approaches, offering improved selectivity and yield under controlled conditions. The development of reliable bromination protocols for 3,5-bis(trifluoromethyl)benzene, as detailed in contemporary patent literature, proved crucial for establishing practical synthetic access to this compound class.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its dual functionality as both a fluorinated building block and a sulfur-containing nucleophile. The compound exemplifies the sophisticated approach to molecular design that characterizes contemporary fluorinated materials, where multiple functional groups are strategically positioned to achieve specific electronic and steric properties. The trifluoromethyl groups serve as powerful electron-withdrawing substituents, dramatically altering the electronic distribution within the aromatic system and enhancing the nucleophilicity of the thiol group through electronic activation.

Within the broader context of trifluoromethylating reagents, this compound represents an important substrate for studying structure-reactivity relationships in fluorinated aromatics. The compound's behavior in electrophilic trifluoromethylation reactions has been investigated using various reagent systems, including Umemoto reagents and Togni reagents, providing insights into the factors governing selectivity and efficiency in fluorination chemistry. These studies have contributed to the understanding of how multiple trifluoromethyl substituents influence aromatic reactivity patterns.

The compound's significance extends beyond its role as a synthetic intermediate to encompass its utility in materials science applications. The combination of fluorinated substituents and thiol functionality enables unique coordination chemistry with metal centers, particularly lead-containing systems relevant to perovskite materials. This dual functionality allows the compound to simultaneously engage in multiple binding interactions, including coordination through sulfur atoms and hydrogen bonding through fluorine atoms, creating opportunities for sophisticated surface modification strategies.

| Application Area | Functional Role | Key Properties Utilized |

|---|---|---|

| Trifluoromethylation Chemistry | Substrate/Intermediate | Electron-withdrawing groups, aromatic reactivity |

| Perovskite Solar Cells | Passivation Agent | Dual-site binding, hydrophobic character |

| Pharmaceutical Synthesis | Building Block | Fluorinated framework, nucleophilic sulfur |

| Materials Science | Surface Modifier | Coordination chemistry, encapsulation properties |

Current Research Landscape

Contemporary research involving this compound has expanded significantly beyond traditional synthetic applications to encompass cutting-edge materials science and device engineering. The most prominent recent development involves the compound's application in perovskite solar cell technology, where it functions as a dual-site passivation agent capable of simultaneously addressing defect mitigation and environmental protection requirements. This application demonstrates the sophisticated understanding of molecular design principles that characterizes modern materials research.

The dual-site passivation mechanism represents a significant advancement in perovskite device engineering, where this compound provides both sulfur atoms from the thiol group and fluorine atoms from the trifluoromethyl substituents for coordination with unpaired lead ions. This multifunctional binding capability addresses both deep and shallow defects at the perovskite-hole transport layer interface, resulting in substantial improvements in device efficiency and stability. Recent studies have demonstrated efficiency enhancements from 22.03% to 23.86% in silver-based devices, with remarkable retention of 89.1% initial efficiency after 2000 hours of air exposure.

The compound's hydrophobic character, derived from its trifluoromethyl and benzene ring components, enables internal encapsulation functionality that protects perovskite films from water and oxygen invasion. This protective mechanism represents a novel approach to addressing long-term stability challenges in perovskite photovoltaics, where environmental degradation has historically limited commercial viability. The successful integration of defect passivation and environmental protection within a single molecular species exemplifies the sophisticated design strategies now being employed in advanced materials research.

| Research Application | Key Finding | Performance Metrics |

|---|---|---|

| Perovskite Solar Cells | Dual-site passivation with encapsulation | Efficiency: 22.03% → 23.86% |

| Device Stability | Long-term air exposure resistance | 89.1% efficiency retention after 2000h |

| Thermal Stability | Enhanced performance at elevated temperatures | Stable operation at 60°C |

| Interface Engineering | Defect mitigation at perovskite-transport layer interface | Reduced deep and shallow defects |

Current synthetic chemistry research continues to explore new methodologies for preparing this compound and related compounds, with particular emphasis on improving efficiency and reducing environmental impact. Advanced bromination protocols and alternative metallation strategies are being investigated to enhance the scalability of synthetic routes while maintaining high selectivity and yield. These efforts reflect broader trends in pharmaceutical and materials chemistry toward more sustainable and cost-effective manufacturing processes.

属性

IUPAC Name |

3,5-bis(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWPZIMLLEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333802 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130783-02-7 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of 3,5-Bis(trifluoromethyl)benzyl Chloride with Sodium Hydrosulfide

One effective method involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium hydrosulfide in a suitable solvent.

-

$$

\text{3,5-Bis(trifluoromethyl)benzyl chloride} + \text{NaSH} \rightarrow \text{this compound} + \text{NaCl}

$$ -

- Mix sodium hydrosulfide with a solvent such as dimethylformamide (DMF).

- Heat the mixture at approximately 110 °C for several hours.

- After completion of the reaction, the mixture is cooled and acidified to pH ≈ 4 using dilute sulfuric acid.

- The product is then extracted through steam distillation.

Yield : Approximately 80% with a purity greater than 98%.

Direct Sulfurization of Trifluoromethylated Aromatics

Another method involves direct sulfurization of trifluoromethylated aromatic compounds:

-

$$

\text{Trifluoromethylated benzene} + \text{H}_2\text{S} \rightarrow \text{this compound}

$$ -

- The trifluoromethylated aromatic compound is treated with hydrogen sulfide gas under controlled conditions.

- The reaction is typically conducted in a non-protic solvent to prevent side reactions.

Yield : This method can yield high purity products but requires careful control of reaction conditions to minimize by-products.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the preparation methods discussed:

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Sodium Hydrosulfide Reaction | 3,5-Bis(trifluoromethyl)benzyl chloride + NaSH | DMF, 110 °C | ~80% | >98% |

| Direct Sulfurization | Trifluoromethylated benzene + H₂S | Non-protic solvent, controlled conditions | High | Varies |

Research Findings and Applications

Research indicates that the unique properties of this compound make it particularly useful in:

- Organic Synthesis : Acts as a thiol-reactive agent in various organic reactions.

- Proteomics : Modifies protein activity by interacting with cysteine residues.

- Ligand Chemistry : Serves as a ligand in metal-catalyzed reactions due to its stability and reactivity.

化学反应分析

Types of Reactions

3,5-Bis(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzene derivatives. These products have significant applications in different industries, including pharmaceuticals and agrochemicals .

科学研究应用

3,5-Bis(trifluoromethyl)benzenethiol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate biological pathways and lead to various physiological effects .

相似化合物的比较

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Key Substituents |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzenethiol | 130783-02-7 | C₈H₄F₆S | 246.18 | 63–64/15 | -SH, -CF₃ (3,5 positions) |

| 3,4-Difluorothiophenol | 60811-24-7 | C₆H₄F₂S | 146.16 | Not reported | -SH, -F (3,4 positions) |

| 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)benzenethiol | Not specified | C₇HClF₆S | 278.57 | Not reported | -SH, -Cl, -F, -CF₃ |

| 3,5-Bis(trifluoromethyl)phenol | 349-58-6 | C₈H₄F₆O | 230.11 | Not reported | -OH, -CF₃ (3,5 positions) |

Key Observations :

- Electron-withdrawing effects: The dual -CF₃ groups in this compound significantly increase its acidity compared to mono-fluorinated analogs like 3,4-difluorothiophenol. This enhances its utility in deprotonation reactions .

- Thermal stability : The compound’s higher molecular weight and fluorination contribute to a distinct boiling point compared to less fluorinated thiols .

Reactivity and Catalytic Performance

- Catalysis : In asymmetric reactions, this compound-derived catalysts outperform traditional catalysts like the Takemoto catalyst. The -CF₃ groups stabilize transition states, improving enantioselectivity and yield .

- Fluorescent probes : Coupling with near-infrared dyes (e.g., dye 5) produces ratiometric probes with high quantum yields, surpassing other coumarin hybrids .

- Comparative limitations: 3,4-Difluorothiophenol lacks sufficient electron withdrawal for high catalytic activity, while 3,5-bis(trifluoromethyl)phenol (a phenol analog) exhibits lower nucleophilicity due to the -OH group .

Acidity and Thermodynamic Data

- 3,5-Bis(trifluoromethyl)phenol: Exhibits a deprotonation enthalpy (ΔrH°) of 1379 kJ/mol, reflecting strong acidity from -CF₃ groups .

- This compound: While exact thermodynamic data are unavailable, its thiol (-SH) group is inherently more acidic than phenol (-OH), suggesting even greater acidity .

生物活性

The biological activity of 3,5-bis(trifluoromethyl)benzenethiol is primarily attributed to its thiol-reactive nature , which allows it to interact with cysteine residues in proteins. This interaction can lead to modifications that alter protein structure and function. Thiols are known to act as antioxidants and play crucial roles in cellular signaling pathways. The trifluoromethyl groups may enhance the compound's lipophilicity and metabolic stability, further influencing its biological effects.

Proteomics Research

This compound is utilized in proteomics for the modification of cysteine residues. This application is critical for understanding protein function and interactions within biological systems. The compound's ability to form covalent bonds with proteins can be leveraged to study protein dynamics and modifications.

Drug Development

Research indicates that compounds containing thiol groups often exhibit biological significance, including potential antitumor activity. Although specific studies on this compound are sparse, it has been suggested as a precursor for synthesizing novel therapeutic agents. For instance, derivatives of this compound have shown promise in preliminary biological evaluations .

Case Studies

- Cysteine Modification : A study highlighted the role of thiol-reactive agents in modifying cysteine residues, demonstrating how such modifications can lead to significant changes in protein functionality. While the specific role of this compound was not detailed, its classification as a thiol-reactive agent suggests similar potential.

- Antitumor Activity : There are indications that compounds featuring the trifluoromethyl-thiol moiety exhibit antitumor properties. Although direct evidence for this compound's efficacy is limited, related compounds have been evaluated for their therapeutic potential against various cancer types.

Safety and Handling

Given its chemical nature, this compound should be handled with care. It is classified as harmful if swallowed or if it comes into contact with skin. Proper laboratory safety protocols should be followed when working with this compound .

常见问题

Q. What are the common synthetic routes for 3,5-bis(trifluoromethyl)benzenethiol in academic laboratories?

Methodological Answer: A prevalent synthesis route involves nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) with a thiol source (e.g., thiourea followed by hydrolysis). The brominated precursor is reacted under inert conditions (N₂/Ar) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure yields the thiol. This method leverages the electron-withdrawing trifluoromethyl groups to enhance electrophilicity at the benzylic position .

Q. How can researchers purify this compound to achieve high purity for sensitive applications?

Methodological Answer: Due to its flammability (GHS Category 4) and sensitivity to oxidation, purification should be performed under inert atmospheres. Distillation at reduced pressure (e.g., 15–20 mmHg, 80–90°C) is effective for bulk isolation. For analytical-grade purity, recrystallization from a hexane/dichloromethane mixture (1:3 v/v) at –20°C removes trace impurities. Purity validation requires GC-MS or HPLC coupled with a UV detector (λ = 254 nm) to confirm >98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : The thiol proton (SH) appears as a singlet at δ 1.2–1.5 ppm (¹H NMR) in CDCl₃, while trifluoromethyl groups show a quintet at δ –63 ppm (¹⁹F NMR) due to coupling with adjacent CF₃ groups .

- IR Spectroscopy : Strong C–F stretches at 1150–1250 cm⁻¹ and S–H stretches at 2550–2600 cm⁻¹ confirm functional groups.

- Mass Spectrometry : ESI-MS in negative mode typically displays [M–H]⁻ peaks at m/z 245.1 .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the nucleophilic reactivity of this compound?

Methodological Answer: The electron-withdrawing trifluoromethyl groups deactivate the benzene ring, reducing electron density at the sulfur atom. This enhances the thiol’s acidity (pKa ≈ 6–7) and nucleophilicity in polar aprotic solvents. Kinetic studies using DFT calculations reveal that the para-CF₃ groups stabilize the thiolate anion via inductive effects, accelerating reactions with electrophiles like alkyl halides. Comparative reactivity assays against non-fluorinated analogs (e.g., benzenethiol) show a 10–20× rate increase in SN₂ reactions .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

Methodological Answer: Discrepancies in boiling points (e.g., 82–84°C at 15 mmHg vs. 65–67°C at 12 mmHg) arise from impurities or measurement conditions. To standardize

- Use NIST-certified reference materials (CRM4601-b) for calibration .

- Perform differential scanning calorimetry (DSC) under controlled pressure to isolate decomposition-free boiling points.

- Validate purity via elemental analysis (C, H, S) and cross-reference with computational predictions (e.g., COSMO-RS simulations) .

Q. How can computational methods predict the interaction mechanisms of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models adsorption energetics and transition states. For example:

- Catalytic Ligand Behavior : The thiol’s sulfur lone pairs coordinate to metal centers (e.g., Au, Pd), stabilizing intermediates in cross-coupling reactions. Charge transfer analysis (NBO) quantifies binding affinities.

- Reaction Pathways : Transition-state calculations (IRC) for thiol-disulfide exchange reactions predict activation barriers, validated experimentally via Arrhenius plots .

Key Safety Notes

- GHS Hazards : Flammable (H227), skin/eye irritant (H315/H319), respiratory irritant (H335) .

- Handling : Use inert atmospheres, fume hoods, and PPE (nitrile gloves, goggles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。